molecular formula C15H14ClNO4S B5692712 methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate

methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate

Cat. No. B5692712
M. Wt: 339.8 g/mol
InChI Key: NZTBEQYZNFZXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate, also known as MK-2206, is a highly selective and potent allosteric inhibitor of AKT kinases. AKT is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism. The dysregulation of AKT signaling has been implicated in the development and progression of various types of cancer, making AKT inhibitors such as MK-2206 a promising therapeutic approach for cancer treatment.

Mechanism of Action

Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate exerts its anticancer effects by inhibiting the activity of AKT kinases, which are activated by various growth factors and cytokines. AKT activation promotes cell survival and proliferation by phosphorylating downstream targets involved in cell cycle progression, apoptosis, and metabolism. This compound binds to a specific site on AKT kinases, allosterically inhibiting their activity and preventing their activation by upstream signals.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound can enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. This compound has also been shown to improve insulin sensitivity and glucose metabolism, suggesting potential therapeutic applications for metabolic disorders such as diabetes.

Advantages and Limitations for Lab Experiments

One advantage of methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate is its high selectivity for AKT kinases, which minimizes off-target effects and reduces toxicity. However, one limitation of this compound is its poor solubility in aqueous solutions, which can complicate its use in in vitro and in vivo studies. Additionally, the pharmacokinetics and pharmacodynamics of this compound may vary depending on the specific cancer type and patient population, which may affect its efficacy and safety.

Future Directions

There are several future directions for research on methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate and its potential as an anticancer agent. One area of interest is the identification of biomarkers that can predict response to this compound and guide patient selection for clinical trials. Another area of interest is the development of combination therapies that can enhance the efficacy of this compound and overcome resistance mechanisms. Additionally, further studies are needed to fully elucidate the pharmacokinetics and pharmacodynamics of this compound and its potential toxicity in humans.

Synthesis Methods

Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate can be synthesized using a multi-step process, starting with the reaction of 4-chlorobenzenesulfonyl chloride with 3-amino-4-methylbenzoic acid to form the intermediate 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoic acid. This intermediate is then converted to the corresponding methyl ester using thionyl chloride and methanol. Finally, the methyl ester is reacted with 4-(4-methylpiperazin-1-yl)-2,6-dimethylmorpholine to yield this compound.

Scientific Research Applications

Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth and survival of a wide range of cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. In vivo studies have demonstrated that this compound can inhibit tumor growth and improve survival in mouse models of various types of cancer.

properties

IUPAC Name

methyl 3-[(4-chlorophenyl)sulfonylamino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-10-3-4-11(15(18)21-2)9-14(10)17-22(19,20)13-7-5-12(16)6-8-13/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTBEQYZNFZXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.